molecular formula C10H17N6O13P3 B1496130 Phosphoaminophosphonic acid-guanylate ester CAS No. 34273-04-6

Phosphoaminophosphonic acid-guanylate ester

Cat. No.: B1496130
CAS No.: 34273-04-6
M. Wt: 522.20 g/mol
InChI Key: UQABYHGXWYXDTK-UUOKFMHZSA-N
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Description

Guanylyl imidodiphosphate is a purine nucleotide analog of guanosine triphosphate. In this compound, one of the oxygen atoms is replaced with an amine, resulting in a non-hydrolyzable functional group. This unique structure allows guanylyl imidodiphosphate to bind tightly to G-proteins in the presence of magnesium ions, making it a potent stimulator of adenylate cyclase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanylyl imidodiphosphate typically involves the reaction of guanosine with imidodiphosphoric acid. The process requires careful control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of guanylyl imidodiphosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production is carried out under stringent quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions: Guanylyl imidodiphosphate primarily undergoes binding reactions with G-proteins. It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its non-hydrolyzable nature.

Common Reagents and Conditions: The binding of guanylyl imidodiphosphate to G-proteins requires the presence of magnesium ions. This interaction is crucial for its role as a stimulator of adenylate cyclase.

Major Products Formed: The primary product of the interaction between guanylyl imidodiphosphate and G-proteins is the activated form of the G-protein, which subsequently stimulates adenylate cyclase activity .

Scientific Research Applications

Guanylyl imidodiphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a non-hydrolyzable analog of guanosine triphosphate in studies involving nucleotide interactions and enzyme mechanisms.

    Biology: The compound is extensively used in studies of protein synthesis, particularly in understanding the role of G-proteins and their interactions with other cellular components.

    Medicine: Research involving guanylyl imidodiphosphate contributes to the understanding of signal transduction pathways, which has implications for developing treatments for various diseases.

    Industry: The compound is used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

Guanylyl imidodiphosphate exerts its effects by binding tightly to G-proteins in the presence of magnesium ions. This binding activates the G-protein, which in turn stimulates adenylate cyclase. The activation of adenylate cyclase leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in various cellular processes, including signal transduction and protein synthesis .

Comparison with Similar Compounds

  • Guanosine triphosphate
  • Guanosine diphosphate
  • Guanosine monophosphate

Comparison: Guanylyl imidodiphosphate is unique among these compounds due to its non-hydrolyzable nature. Unlike guanosine triphosphate, which can be hydrolyzed to guanosine diphosphate and guanosine monophosphate, guanylyl imidodiphosphate remains intact, making it a valuable tool in studies requiring stable nucleotide analogs .

Properties

CAS No.

34273-04-6

Molecular Formula

C10H17N6O13P3

Molecular Weight

522.20 g/mol

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

InChI

InChI=1S/C10H17N6O13P3/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24)/t3-,5-,6-,9-/m1/s1

InChI Key

UQABYHGXWYXDTK-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N

34273-04-6

Synonyms

GMP-P(NH)P
GMP-PNP
Gpp(NH)p
Guanosine 5'-(Beta,Gamma-Imido)Triphosphate
Guanyl 5' Imidodiphosphate
Guanyl-5'-Imidodiphosphate
Guanylyl Imidodiphosphate
Imidodiphosphate, Guanylyl
P(NH)PPG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoaminophosphonic acid-guanylate ester
Reactant of Route 2
Phosphoaminophosphonic acid-guanylate ester
Reactant of Route 3
Reactant of Route 3
Phosphoaminophosphonic acid-guanylate ester
Reactant of Route 4
Reactant of Route 4
Phosphoaminophosphonic acid-guanylate ester
Reactant of Route 5
Phosphoaminophosphonic acid-guanylate ester
Reactant of Route 6
Phosphoaminophosphonic acid-guanylate ester

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